Haptamide B

Yeast transcription Hap3p inhibitor Small-molecule probe

Haptamide B (CAS 546124-87-2) is a synthetic small-molecule probe that acts as a selective inhibitor of the Hap2/3/4/5p transcription factor complex in yeast. It functions by binding directly to the Hap3p subunit, with quantitative characterization through surface plasmon resonance (SPR).

Molecular Formula C20H23NO5S
Molecular Weight 389.5 g/mol
Cat. No. B1672941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaptamide B
SynonymsHaptamide B;  Haptamide-B; 
Molecular FormulaC20H23NO5S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1C(C=C(OC1OCCCCO)C(=O)NC2=CC(=CC=C2)O)C3=CSC=C3
InChIInChI=1S/C20H23NO5S/c22-7-1-2-8-25-19-11-15(14-6-9-27-13-14)10-18(26-19)20(24)21-16-4-3-5-17(23)12-16/h3-6,9-10,12-13,15,19,22-23H,1-2,7-8,11H2,(H,21,24)/t15-,19+/m1/s1
InChIKeyIXBKEZAQWYHNQJ-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Haptamide B for Yeast Transcription Research: A Selective Hap2/3/4/5p Inhibitor for Functional Studies


Haptamide B (CAS 546124-87-2) is a synthetic small-molecule probe that acts as a selective inhibitor of the Hap2/3/4/5p transcription factor complex in yeast [1]. It functions by binding directly to the Hap3p subunit, with quantitative characterization through surface plasmon resonance (SPR) [1]. The compound was discovered and optimized via small-molecule microarray screening and diversity-oriented synthesis, establishing it as a tool compound for dissecting Hap3p-dependent transcriptional regulation [1].

Why Haptamide B Cannot Be Substituted with Other Hap3p Ligands in Transcription Studies


Substituting Haptamide B with its precursor, Haptamide A, or other in-class compounds introduces unacceptable variability in target engagement and downstream transcriptional readouts [1]. The binding affinity (KD) and functional inhibitory potency (IC50) differ substantially among structurally related analogs due to defined structure-activity relationships (SAR) established during compound optimization [1]. Direct comparisons demonstrate that Haptamide B is a more potent inhibitor, meaning that generic substitution with a less potent analog would yield quantitatively different biological outcomes and compromise experimental reproducibility [1].

Haptamide B vs. Analogs: Quantitative Differentiation Data for Scientific Procurement


Haptamide B vs. Haptamide A: 15-Fold Superior Binding Affinity to Hap3p

Haptamide B exhibits a 15-fold improvement in binding affinity for Hap3p compared to its parent compound, Haptamide A, as measured by surface plasmon resonance (SPR) [1]. This direct head-to-head comparison was conducted in the same study under identical assay conditions, establishing Haptamide B as the more potent ligand for the Hap2/3/4/5p transcription factor complex [1].

Yeast transcription Hap3p inhibitor Small-molecule probe

Haptamide B Functional Inhibition of Hap-Dependent Transcription (IC50 = 23.8 µM)

Haptamide B inhibits Hap2/3/4/5p-dependent transcriptional activation with an IC50 of 23.8 µM in a GDH1-lacZ reporter gene assay [1]. This functional readout demonstrates that the compound's binding to Hap3p translates into measurable inhibition of downstream transcriptional activity [1].

Functional assay Reporter gene Transcription inhibition

Haptamide B Phenocopies Genetic Deletion of Hap3p in Whole-Genome Transcriptional Profiling

Whole-genome transcriptional profiling demonstrated that Haptamide B treatment reduces lactate-induced transcription of specific genes in a manner that phenocopies the hap3Δ deletion mutant [1]. This in vivo comparison confirms that Haptamide B acts as a functional chemical 'knockdown' agent for the Hap3p protein [1].

Transcriptomics Chemical genetics Functional genomics

Recommended Scientific Applications for Haptamide B Based on Quantitative Evidence


Chemical Genetic Dissection of Hap2/3/4/5p-Dependent Gene Networks

Haptamide B is optimally suited for use as a chemical 'knockdown' tool to study the Hap2/3/4/5p transcription factor complex in yeast. Its ability to phenocopy a hap3Δ deletion mutant at the whole-genome level provides a rapid, reversible, and titratable alternative to genetic knockout experiments [1].

Dose-Response Studies of Hap3p-Mediated Transcription

Researchers can leverage the established IC50 of 23.8 µM in the GDH1-lacZ reporter assay as a validated starting point for designing dose-response curves in their own experimental systems [1]. This data ensures reproducibility and reduces the need for extensive preliminary assay optimization.

Comparative Analysis of Hap3p Ligand Potency

As the most potent Hap3p ligand in its structural class with a well-defined KD of 330 nM, Haptamide B serves as the benchmark 'gold standard' against which new, structurally distinct Hap3p inhibitors should be compared in both binding and functional assays [1].

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